Chloromethyl Thiophene-2-carboxylate
Description
Chloromethyl Thiophene-2-carboxylate (IUPAC: this compound) is an ester derivative of thiophene-2-carboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a chloromethyl (-OCH₂Cl) moiety. While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related thiophene carboxylates. Key characteristics include:
Properties
CAS No. |
121585-21-5 |
|---|---|
Molecular Formula |
C6H5ClO2S |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
chloromethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C6H5ClO2S/c7-4-9-6(8)5-2-1-3-10-5/h1-3H,4H2 |
InChI Key |
MZXRBRZQONZAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCCl |
Origin of Product |
United States |
Preparation Methods
Core Reaction
The reaction typically employs formaldehyde (CH₂O) and hydrochloric acid (HCl) in the presence of a catalyst (e.g., ZnCl₂) to generate chloromethyl groups on the thiophene ring. For example:
Methyl thiophene-2-carboxylate + CH₂O + HCl → Methyl 5-(chloromethyl)thiophene-2-carboxylate
Key Conditions
Mechanism
-
Formaldehyde Activation : HCl protonates formaldehyde to form a reactive electrophilic intermediate.
-
Electrophilic Substitution : The chloromethyl group attaches to the thiophene ring at positions 4 or 5, depending on directing effects of substituents.
-
Esterification : Simultaneous or subsequent esterification with methanol introduces the carboxylate group.
Yield and Purity
Mesylation of Thiophenemethanol Derivatives
This method converts thiophenemethanol precursors into chloromethyl derivatives via mesylation.
Core Reaction
Thiophenemethanol + MsCl → Thiophenemethyl mesylate → Thiophenemethyl chloride
Key Conditions
Mechanism
-
Activation : MsCl (mesyl chloride) reacts with DIEA to generate a good leaving group (mesylate).
-
Substitution : Chloride displaces the mesylate group, forming the chloromethyl derivative.
Yield and Purity
Friedel-Crafts Acylation Followed by Modifications
This route involves acylation of thiophene, followed by chlorination and esterification.
Core Reaction
Thiophene + Trichloroacetyl chloride → 2-Trichloroacetylthiophene → Hydrolysis → 5-Chlorothiophene-2-carboxylic acid → Esterification
Key Conditions
Mechanism
-
Acylation : Trichloroacetyl chloride reacts with thiophene under AlCl₃ catalysis.
-
Hydrolysis : The trichloroacetyl group is hydrolyzed to a carboxylic acid.
-
Chlorination : Introduce chlorine gas to achieve regioselective substitution.
Yield and Purity
Oxidation and Carboxylation
This method employs oxidation agents to introduce the carboxylate group.
Core Reaction
Thiophene + CCl₄/CH₃OH → Methyl 2-thiophenecarboxylate → Chlorination
Key Conditions
Mechanism
-
Oxidation : CCl₄ oxidizes methanol to methyl hypochlorite, which facilitates oxymethylation of thiophene.
-
Carboxylation : Subsequent oxidation yields the carboxylic acid, esterified in situ.
Yield and Purity
-
Yield : 44–85% for methyl 2-thiophenecarboxylate derivatives.
-
Limitation : Requires high-temperature conditions, increasing side reactions.
Grignard Reagent-Based Synthesis
This method uses Grignard reagents to introduce the carboxylic acid group.
Core Reaction
5-Chloro-2-bromothiophene + Mg → Grignard reagent → CO₂ → Acid
Key Conditions
Mechanism
-
Metal-Halogen Exchange : Mg inserts into the C–Br bond, forming a thiophenemagnesium bromide.
-
Carbonation : CO₂ quenching introduces the carboxylate group.
Yield and Purity
Chlorination of Thiophene Nitriles
This method targets halogenation of thiophene nitriles to introduce chlorine.
Core Reaction
Thiophene nitrile → Vapor-Phase Chlorination → 3,4,5-Trichloro-2-thiophenecarbonitrile
Key Conditions
Mechanism
-
Radical Chlorination : Cl₂ gas reacts with the nitrile group, replacing hydrogen atoms.
-
Carbonyl Chloride Formation : Subsequent reaction with SOCl₂ converts the acid to the acid chloride.
Yield and Purity
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chloromethylation | High regioselectivity, mild conditions | Requires careful catalyst control |
| Mesylation | High purity, straightforward | Low yield, anhydrous conditions needed |
| Friedel-Crafts | Scalable, high yield | Complex workup, multiple steps |
| Oxidation/Carboxylation | Direct carboxylation | High temperature, side reactions |
| Grignard | Precise functionalization | Air-sensitive, cryogenic conditions |
| Vapor-Phase Chlorination | Rapid reaction, high purity | Specialized equipment required |
Optimization Strategies
-
Temperature Control :
-
Catalyst Selection :
-
Purification :
Industrial and Research Applications
Chloromethyl Thiophene-2-carboxylate derivatives serve as intermediates in:
Chemical Reactions Analysis
Types of Reactions
Chloromethyl Thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-thiophenecarboxylic acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: 2-Thiophenecarboxylic acid and the corresponding alcohol.
Scientific Research Applications
Chemical Synthesis
Chloromethyl Thiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of more complex thiophene derivatives. The chloromethyl group enhances its reactivity, facilitating various substitution reactions that are crucial for developing new compounds.
Key Reactions
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
- Electrophilic Aromatic Substitution : The thiophene ring can participate in electrophilic aromatic substitution, leading to the formation of substituted thiophenes.
Biological Activities
Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to interact with biological targets, making it a candidate for drug development.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have been explored for their potential in treating various diseases.
Case Studies
- A study highlighted the synthesis of novel inhibitors targeting specific enzymes involved in disease pathways, showcasing the compound's versatility in drug discovery .
- Another investigation focused on its derivatives' activity against Mycobacterium tuberculosis, emphasizing its role in developing antitubercular agents .
Industrial Applications
This compound finds applications in the production of dyes , optical bleaching agents, and conducting polymers. Its unique structural features contribute to its effectiveness in these industrial processes.
Applications Overview
| Application Type | Description |
|---|---|
| Dyes | Used as a precursor for synthetic dyes due to its reactivity. |
| Optical Bleaching Agents | Employed in formulations requiring bleaching properties. |
| Conducting Polymers | Acts as a monomer or additive in polymer synthesis. |
Research Insights
Recent studies have delved into the compound's potential as a scaffold for developing new therapeutic agents. The ongoing research focuses on optimizing its structure to enhance biological activity while minimizing toxicity.
Notable Findings
Mechanism of Action
The mechanism of action of Chloromethyl Thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The thiophene ring can interact with different molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Physicochemical Properties
The table below compares Chloromethyl Thiophene-2-carboxylate with analogous esters and chlorinated derivatives:
Key Observations:
- Reactivity : this compound’s -OCH₂Cl group offers superior leaving-group ability compared to ethyl or isopropyl esters, facilitating nucleophilic substitutions (e.g., forming amines or ethers) .
- Electronic Effects : Unlike 5-Chlorothiophene-2-carboxylic Acid (Cl on the thiophene ring), the chloromethyl group in this compound resides on the ester chain, altering electronic distribution and reactivity .
- Solubility : Chloromethyl derivatives generally exhibit lower water solubility due to increased hydrophobicity compared to unsubstituted acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
